Cas no 220210-56-0 (3-t-Butoxycarbonylphenylboronic acid)

3-t-Butoxycarbonylphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 3-tert-Butoxycarbonylphenylboronic acid
- 3-(tert-Butoxycarbonyl)phenylboronic acid
- 3-(tert-Butoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
- (3-(tert-Butoxycarbonyl)phenyl)boronic acid
- 3-(t-Butoxycarbonyl)phenylboronic acid
- 3-(tert-Butoxycarbonyl)benzeneboronic acid
- 3-t-Butoxycarbonylphenylboronic acid
- [3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
- 3-(tert-Butoxycarbonyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- tert-Butyl 3-boronobenzoate
- 3-(tert-Butoxycarbonylphenyl)boronic acid
- (3-tert-butoxycarbonylphenyl)boronic acid
- [3-(tert-butoxycarbonyl)phenyl]boronic acid
- PubChem6
- 3-(tertbutoxycarbonyl)-phenylboronic acid
- B4726
- 3-tert-Butoxycarbonylbenzeneboronic acid
- FT-0644020
- 3-[t-Butoxycarbonyl]phenylboronic acid
- BCP15386
- {3-[(tert-butoxy)carbonyl]phenyl}boronic acid
- NCGC00249537-01
- HVJDVHCPCSZDSR-UHFFFAOYSA-N
- CS-M2539
- 3-(tert-butoxycarbonylphenyl) boronic acid
- 3-(tert-Butoxycarbonyl)-phenylboronic acid
- AKOS005146522
- (3-tert-butoxycarbonylphenyl)boronic acid;3-tert-Butoxycarbonylphenylboronic acid
- EN300-755152
- AB09321
- J-510983
- 220210-56-0
- 3-(tert-butoxycarbonyl)phenyl-boronic acid
- SCHEMBL521171
- 3-(tert-butoxycarbonyl)benzene boronic acid
- DTXSID40378351
- AS-15071
- SY025720
- BOC-3-phenylboronic acid
- AM84781
- Z2044749184
- A815834
- 3-t-butoxycarbonyl phenyl boronic acid
- MFCD01630855
- DB-021748
-
- MDL: MFCD01630855
- インチ: 1S/C11H15BO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7,14-15H,1-3H3
- InChIKey: HVJDVHCPCSZDSR-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=C([H])C([H])=C([H])C(B(O[H])O[H])=C1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 222.10600
- どういたいしつりょう: 222.106
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8
じっけんとくせい
- 色と性状: 白色から黄色の結晶粉末
- 密度みつど: 1.15
- ゆうかいてん: 102°C(lit.)
- ふってん: 375°C at 760 mmHg
- フラッシュポイント: 180.6°C
- 屈折率: 1.517
- PSA: 66.76000
- LogP: 0.32170
3-t-Butoxycarbonylphenylboronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- リスク用語:R36/37/38
3-t-Butoxycarbonylphenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
3-t-Butoxycarbonylphenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-755152-0.05g |
{3-[(tert-butoxy)carbonyl]phenyl}boronic acid |
220210-56-0 | 95.0% | 0.05g |
$19.0 | 2025-03-22 | |
Enamine | EN300-755152-100.0g |
{3-[(tert-butoxy)carbonyl]phenyl}boronic acid |
220210-56-0 | 95.0% | 100.0g |
$434.0 | 2025-03-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 069417-5g |
3-t-Butoxycarbonylphenylboronic acid |
220210-56-0 | 98% | 5g |
1998.0CNY | 2021-07-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000701-5g |
3-t-Butoxycarbonylphenylboronic acid |
220210-56-0 | 98% | 5g |
¥60 | 2024-05-25 | |
eNovation Chemicals LLC | D572137-10G |
{3-[(tert-butoxy)carbonyl]phenyl}boronic acid |
220210-56-0 | 97% | 10g |
$45 | 2023-08-31 | |
TRC | B809218-250mg |
3-t-Butoxycarbonylphenylboronic acid |
220210-56-0 | 250mg |
$ 75.00 | 2023-04-18 | ||
Chemenu | CM135271-500g |
3-(t-Butoxycarbonyl)phenylboronic acid |
220210-56-0 | 95%+ | 500g |
$900 | 2023-01-09 | |
abcr | AB354158-1 g |
3-(tert-Butoxycarbonyl)benzeneboronic acid, 98%; . |
220210-56-0 | 98% | 1g |
€71.50 | 2023-04-26 | |
abcr | AB354158-10g |
3-(tert-Butoxycarbonyl)benzeneboronic acid, 98%; . |
220210-56-0 | 98% | 10g |
€86.40 | 2025-02-21 | |
ChemScence | CS-M2539-10g |
Benzoic acid, 3-borono-, 1-(1,1-dimethylethyl) ester |
220210-56-0 | 99.81% | 10g |
$29.0 | 2022-04-27 |
3-t-Butoxycarbonylphenylboronic acid サプライヤー
3-t-Butoxycarbonylphenylboronic acid 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
3-t-Butoxycarbonylphenylboronic acidに関する追加情報
3-t-Butoxycarbonylphenylboronic Acid (CAS 220210-56-0): A Versatile Boronic Acid Derivative for Organic Synthesis
3-t-Butoxycarbonylphenylboronic acid (CAS 220210-56-0) is an important boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronic acids, which have gained significant attention due to their unique reactivity in Suzuki-Miyaura cross-coupling reactions – one of the most powerful tools for carbon-carbon bond formation in modern chemistry.
The molecular structure of 3-t-butoxycarbonylphenylboronic acid features both a boronic acid functional group (-B(OH)2) and a t-butoxycarbonyl (Boc) protecting group. This combination makes it particularly valuable for peptide synthesis and the preparation of complex organic molecules, addressing current research trends in drug discovery and bioconjugation chemistry.
In pharmaceutical applications, 3-t-butoxycarbonylphenylboronic acid CAS 220210-56-0 serves as a key intermediate for the synthesis of various biologically active compounds. Researchers frequently search for "boronic acid drug candidates" as these molecules show promise in developing enzyme inhibitors and proteasome inhibitors, particularly in cancer research. The Boc-protected variant offers advantages in controlled release and targeted drug delivery systems.
The compound's stability and reactivity profile make it ideal for polymer chemistry applications. Materials scientists are exploring its use in creating self-healing materials and smart polymers, responding to growing interest in sustainable material development. The boronic acid moiety enables dynamic covalent bonding, a hot topic in "adaptive materials chemistry" research.
From a synthetic chemistry perspective, 3-t-Boc-phenylboronic acid demonstrates excellent compatibility with various reaction conditions. Its orthogonal protecting group strategy allows sequential functionalization – a technique highly valued in multistep synthesis workflows. This addresses common search queries about "protecting group strategies in organic synthesis" and "compatible functional groups for Suzuki coupling".
Quality control of 3-t-butoxycarbonylphenylboronic acid 220210-56-0 typically involves analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry. Purity specifications often exceed 97%, meeting the stringent requirements of pharmaceutical-grade intermediates. These analytical aspects respond to frequent searches about "characterization of boronic acid derivatives" and "quality control in fine chemicals".
The compound's storage and handling require attention to moisture sensitivity, a common characteristic of boronic acid compounds. Proper storage under inert atmosphere and low temperature ensures maximum stability, addressing practical concerns frequently searched by laboratory technicians and researchers working with air-sensitive reagents.
Market trends show increasing demand for 3-t-butoxycarbonylphenylboronic acid CAS 220210-56-0, particularly from contract research organizations and academic institutions engaged in medicinal chemistry projects. The growing interest in boron-containing drugs and bioconjugates has further driven its adoption in drug discovery pipelines worldwide.
Environmental considerations for 3-t-Boc-phenylboronic acid synthesis and disposal align with current "green chemistry" initiatives. Researchers are investigating more sustainable routes for producing such organoboron compounds, responding to industry-wide efforts to reduce the environmental impact of chemical synthesis.
In conclusion, 3-t-butoxycarbonylphenylboronic acid (220210-56-0) represents a valuable building block in modern synthetic chemistry. Its unique combination of boronic acid functionality and Boc protection addresses multiple current research needs, from drug development to advanced materials creation. As the scientific community continues to explore the potential of boron chemistry, this compound is likely to maintain its importance in various chemical disciplines.
220210-56-0 (3-t-Butoxycarbonylphenylboronic acid) 関連製品
- 342002-80-6(m-(Isopropoxycarbonyl)phenylboronic Acid)
- 342002-82-8(4-Isopropoxycarbonylphenylboronic acid)
- 850568-78-4(3-Propoxycarbonylphenylboronic acid)
- 380430-52-4(3-Benzyloxycarbonylphenylboronic acid)
- 850568-54-6((4-(tert-Butoxycarbonyl)phenyl)boronic acid)
- 4334-87-6(3-Ethoxycarbonylphenylboronic acid)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1782893-17-7(2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine)
- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)
- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)

